molecular formula C4H11ClN2 B7803533 pyrrolidin-1-ium-1-amine;chloride

pyrrolidin-1-ium-1-amine;chloride

Cat. No.: B7803533
M. Wt: 122.60 g/mol
InChI Key: KTVYGDJRKCXTRA-UHFFFAOYSA-N
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Description

Pyrrolidin-1-ium-1-amine;chloride is a compound that features a pyrrolidine ring, a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The chloride ion serves as a counterion to balance the charge of the pyrrolidin-1-ium-1-amine cation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolidin-1-ium-1-amine;chloride typically involves the reaction of pyrrolidine with an amine source under acidic conditions to form the pyrrolidin-1-ium-1-amine cation, followed by the addition of hydrochloric acid to introduce the chloride ion. One common method involves the use of primary amines and diols catalyzed by a Cp*Ir complex, which facilitates the N-heterocyclization process . Another approach includes the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a rhodium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, ensuring high yields and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial applications to minimize costs and maximize output.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidin-1-ium-1-amine;chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrrolidinone derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include pyrrolidinone derivatives, various substituted pyrrolidines, and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pyrrolidin-1-ium-1-amine;chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyrrolidin-1-ium-1-amine;chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can bind to active sites of enzymes, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A parent compound with a similar structure but without the amine and chloride components.

    Pyrrolidinone: An oxidized form of pyrrolidine with a carbonyl group.

    Proline: An amino acid with a pyrrolidine ring, differing in its carboxyl group.

Uniqueness

Pyrrolidin-1-ium-1-amine;chloride is unique due to its specific ionic form, which can influence its solubility, reactivity, and interaction with biological targets. This makes it distinct from other pyrrolidine derivatives and useful in specialized applications .

Properties

IUPAC Name

pyrrolidin-1-ium-1-amine;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.ClH/c5-6-3-1-2-4-6;/h1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVYGDJRKCXTRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[NH+](C1)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[NH+](C1)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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